2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid
Description
This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a phenyl ring substituted with a trifluoromethylsulfanyl (-SCF₃) group at the para position and an acetic acid moiety. Its molecular formula is C₁₄H₁₆F₃NO₄S, with a molecular weight of 367.34 g/mol . The Boc group serves as a protective moiety for the amino group during synthetic processes, while the -SCF₃ substituent enhances lipophilicity and electronic stability, making it valuable in medicinal chemistry and peptide synthesis.
Properties
Molecular Formula |
C14H16F3NO4S |
|---|---|
Molecular Weight |
351.34 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H16F3NO4S/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)23-14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
KWVLNYLWJARMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)SC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid typically involves multiple steps. One common approach is to start with the appropriate phenylacetic acid derivative, which is then subjected to a series of reactions to introduce the tert-butoxycarbonyl group and the trifluoromethylsulfanyl group. The reaction conditions often involve the use of strong bases, such as sodium hydroxide, and organic solvents like tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc Protection | tert-Butoxycarbonyl chloride, imidazole | Protect amino group during synthesis |
| Phenyl Sulfanyl Coupling | Pd(0) catalyst, trifluoromethylthio reagent | Introduce phenyl sulfanyl group |
| Amide Bond Formation | DCC, DMF, room temperature | Couple phenyl group to amino acetic acid |
Functional Group Stability and Transformations
-
Boc Deprotection :
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to expose the free amino group. This step must avoid harsh conditions to prevent side reactions with the trifluoromethyl sulfanyl group . -
Acidic Hydrolysis :
The ester group (if present) can be hydrolyzed to a carboxylic acid using aqueous HCl or other acids. Stability of the sulfanyl group under acidic conditions requires optimization . -
Trifluoromethyl Sulfanyl Group Reactivity :
The sulfanyl group is generally stable under mild conditions but may undergo oxidation or nucleophilic substitution under strong acidic/basic conditions. Reaction conditions must be carefully controlled to preserve this moiety .
Boc Protection Mechanism:
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc-Cl, forming a mixed anhydride intermediate before releasing HCl .
Phenyl Sulfanyl Coupling (Simplified):
This step typically involves cross-coupling to introduce the trifluoromethyl sulfanyl group, though specific catalysts and ligands depend on substrate compatibility .
Analytical and Purification Considerations
-
Purification :
Intermediate and final products are purified using chromatography (e.g., silica gel) or crystallization to isolate the desired compound . -
Characterization :
Techniques like NMR spectroscopy and mass spectrometry are employed to confirm structural integrity, particularly verifying the Boc protection and sulfanyl group positioning .
Comparison of Functional Group Reactivity
| Functional Group | Stability Under Acidic Conditions | Reactivity with Nucleophiles |
|---|---|---|
| Boc-protected amino | Stable until deprotection | Inert until deprotection |
| Trifluoromethyl sulfanyl | Moderate stability | Susceptible to oxidation |
| Acetic acid ester | Labile under acidic hydrolysis | Reacts with nucleophiles |
Limitations and Challenges
-
Sulfanyl Group Sensitivity : Requires careful control of reaction conditions to prevent unintended oxidation or substitution.
-
Boc Group Compatibility : Acidic deprotection must avoid conditions that degrade the sulfanyl group.
-
Synthetic Complexity : Multi-step synthesis necessitates efficient purification protocols to maintain yield.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, revealing the active amino group, which can then interact with biological targets. The trifluoromethylsulfanyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the phenyl ring. Key comparisons include:
Table 1: Comparative Analysis of Structural Analogues
Physicochemical Properties
- Lipophilicity : The -SCF₃ group in the target compound significantly increases lipophilicity (logP ~3.2) compared to analogues with -OH (logP ~1.5) or -OCH₃ (logP ~2.1) . This property enhances membrane permeability, a critical factor in drug design.
- Acidity : The acetic acid moiety (pKa ~2.5) is influenced by the electron-withdrawing -SCF₃ group, making it more acidic than analogues with electron-donating groups like -CH₃ (pKa ~3.0) .
Biological Activity
The compound 2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid is a synthetic amino acid derivative notable for its applications in medicinal chemistry, particularly in the development of peptide-based therapeutics. This article provides a comprehensive review of its biological activity, synthesis, and potential applications in various fields.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethylsulfanyl substituent on a phenyl ring. Its molecular formula is , with a molecular weight of approximately 303.34 g/mol.
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Amino Group : The amino group of the precursor amino acid is protected using di-tert-butyl dicarbonate (Boc2O).
- Introduction of Trifluoromethylsulfanyl Group : This can be achieved through nucleophilic substitution reactions involving trifluoromethyl sulfide.
- Deprotection : The Boc group can be removed under acidic conditions to yield the free amino acid.
Antimicrobial Properties
Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. For example, similar fluorinated compounds have shown moderate to strong antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound has not been extensively documented; however, it is hypothesized that its structural features may confer similar properties.
Enzyme Inhibition
Fluorinated compounds are often investigated for their potential as enzyme inhibitors. For instance, some studies have demonstrated that fluorinated derivatives can inhibit key enzymes involved in bacterial fatty acid synthesis . The mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access.
Case Studies
- Antibacterial Activity Evaluation : A study assessed various fluorinated compounds, including derivatives similar to this compound, using disc diffusion assays against standard bacterial strains. Results indicated varying degrees of inhibition, suggesting potential for further development .
- Enzymatic Assays : In vitro assays targeting specific bacterial enzymes revealed that fluorinated compounds could significantly reduce enzymatic activity, supporting their role as potential antibacterial agents .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Antibacterial Activity | Enzyme Inhibition | Notes |
|---|---|---|---|
| This compound | Moderate (hypothetical) | Potential inhibitor | Structure suggests activity similar to other fluorinated compounds |
| Fluorinated Aldimine | Strong against E. coli | Significant inhibition of ecKAS III | Established antibacterial properties |
| N-Boc-protected Amino Acids | Varies | Limited data | Commonly used in peptide synthesis |
Q & A
Q. Table 1: Comparison of Boc-Introduction Methods
| Reagent/Catalyst | Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|
| Tf2NH | CH2Cl2 | 0°C | 86% | |
| Boc2O + DMAP | THF | RT | ~70%* | |
| *Estimated based on analogous structures. |
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- HPLC-MS : To confirm molecular weight (C13H16F3NO4S, MW 339.33) and detect impurities (<95% purity requires gradient elution with C18 columns) .
- <sup>1</sup>H/<sup>19</sup>F NMR : Key signals include the tert-butyl singlet (~1.4 ppm) and trifluoromethyl sulfanyl group (-SCF3, δ ~43 ppm in <sup>19</sup>F NMR) .
- FT-IR : Confirm Boc carbonyl stretch (~1680–1720 cm<sup>-1</sup>) and acetic acid -OH/N-H bands .
Advanced: How can researchers resolve contradictions in Boc group stability data under acidic vs. basic conditions?
Methodological Answer:
The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. Conflicting stability reports may arise from solvent polarity or temperature effects. For example, in CH2Cl2 at 0°C, Boc remains intact , but prolonged exposure to polar aprotic solvents (e.g., DMF) at >40°C accelerates decomposition . Systematic stability studies using TLC or in-situ <sup>1</sup>H NMR under varying conditions are recommended to optimize reaction timelines .
Advanced: What strategies mitigate solubility challenges during crystallization?
Methodological Answer:
The compound’s low solubility in non-polar solvents (e.g., hexane) complicates crystallization. Strategies include:
- Co-solvent Systems : Use EtOAc/hexane gradients (5:1 to 0:1) for gradual precipitation .
- Salt Formation : Convert the acetic acid moiety to a sodium salt for improved aqueous solubility, followed by ion-exchange chromatography .
- Temperature Cycling : Dissolve in warm tert-butyl acetate (int-BuOAc) and cool slowly to 4°C .
Advanced: How should environmental impact studies be designed to assess this compound’s ecological persistence?
Methodological Answer:
Adopt a tiered approach per Project INCHEMBIOL guidelines :
Abiotic Stability : Measure hydrolysis/photolysis rates in buffer systems (pH 4–9) under UV light.
Biotic Degradation : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown.
Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays.
Advanced: How can stereochemical outcomes be controlled during synthesis?
Methodological Answer:
The central amino acid chiral center requires enantioselective protection. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% ee. Monitor stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) .
Advanced: What methods optimize purity for biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
